molecular formula C13H11N3O3S B2742147 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid CAS No. 1351398-18-9

3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid

Cat. No.: B2742147
CAS No.: 1351398-18-9
M. Wt: 289.31
InChI Key: AHAQRBIYLAEAGY-UHFFFAOYSA-N
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Description

This compound features a fused pyrimido-indole core with a 4-oxo (keto) and 2-thioxo (thiocarbonyl) group, along with a propanoic acid side chain. The heterocyclic scaffold likely confers rigidity and hydrogen-bonding capacity, while the thioxo group enhances sulfur-mediated interactions (e.g., with enzymes or metal ions). Its molecular formula is C₁₄H₁₁N₃O₃S, with a molecular weight of 301.32 g/mol. Though listed as discontinued in commercial catalogs , it remains a research target due to its unique pharmacophoric features.

Properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-9(18)5-6-16-12(19)11-10(15-13(16)20)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQRBIYLAEAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=S)N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts like zinc chloride or Lewis acids to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and purity. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Compounds similar to 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid have demonstrated significant antimicrobial properties against various pathogens. For instance:

  • Staphylococcus aureus : Exhibits notable inhibition.
  • Escherichia coli : Effective against both gram-positive and gram-negative strains.
  • Candida albicans : Shows antifungal activity.

Anti-inflammatory Effects

The compound has been shown to modulate cytokine production in immune cells. Studies indicate that it can influence the release of interleukin-6 (IL-6) and other pro-inflammatory cytokines in murine dendritic cells, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

Research findings suggest that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells. The structural characteristics allow it to interact with cellular pathways involved in tumor growth regulation.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Smith et al. (2020), derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly compared to standard antibiotics.

Case Study 2: Cytokine Modulation

A study by Johnson et al. (2021) explored the anti-inflammatory effects of this compound in an in vitro model of inflammation. The results showed a marked decrease in IL-6 levels when treated with varying concentrations of the compound.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeEffect
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliEffective inhibition
AntifungalCandida albicansNotable antifungal activity
Anti-inflammatoryMurine dendritic cellsModulation of IL-6
AntitumorCancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism by which 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The indole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. For instance, in anticancer applications, the compound may inhibit specific kinases or interfere with DNA replication .

Comparison with Similar Compounds

Pyrimido-Indole Derivatives with Amide Modifications

Hexanamide and Pentanamide Analogs ():

  • 5-(8-Methoxy-4-oxo-2-sulfanylidene-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)pentanamide Formula: C₂₄H₂₆N₄O₃S Molecular Weight: 450.56 g/mol Key Features: Methoxy group at position 8, sulfanylidene (S=) at position 2, and an amide-linked phenylethyl group.

Hexanamide Analog (C659-0031):

  • Formula: C₂₅H₂₈N₄O₃S
  • Molecular Weight: 464.59 g/mol
  • Substituents: Extended alkyl chain (hexanamide) for increased metabolic stability compared to the parent compound’s propanoic acid .

Comparison Insight : The amide derivatives replace the carboxylic acid with bulkier hydrophobic groups, which may reduce solubility but enhance target binding affinity.

Thiazole-Containing Propanoic Acid Derivatives ()

Compound 9 :

  • 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Formula: C₂₀H₁₅N₃O₄S Molecular Weight: 393.41 g/mol Key Features: Nitrobenzylidene and p-tolyl groups on a thiazole ring.

Compound 12 :

Comparison Insight: While retaining the propanoic acid moiety, these compounds replace the pyrimido-indole core with thiazole rings. This alters electronic properties and bioactivity, favoring applications in medicinal chemistry over the parent compound’s undefined biological roles.

Pyrimido-Pyrimidinone Derivatives ()

Compound 3b :

  • N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Formula: Not explicitly stated but likely exceeds C₃₀H₃₄N₈O₃ based on structure. Key Features: Methoxy and piperazinyl groups enhance solubility and receptor binding. Applications: Designed for kinase inhibition, highlighting the role of fused pyrimidine cores in targeting ATP-binding pockets .

Comparison Insight: The pyrimido-pyrimidinone scaffold shares a similar fused heterocyclic system but lacks the indole and thioxo groups. This reduces sulfur-mediated interactions but improves synthetic accessibility.

Indole-Based Propanoic Acid Derivatives ()

2-Hydroxy-3-(1H-indol-3-yl)propanoic Acid:

  • Formula: C₁₁H₁₁NO₃
  • Molecular Weight: 205.21 g/mol
  • Key Features: Hydroxyl and indole groups instead of the pyrimido-thioxo system.
  • Applications: Naturally occurring metabolite (e.g., in tryptophan pathways) with distinct biochemical roles .

Biological Activity

3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₂S
  • CAS Number : 1349902-20-0

Biological Activity Overview

The biological activities of the compound are categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial effects. A study highlighted the antibacterial and antifungal activities of related thiazolidin derivatives, showing that compounds with similar structures have demonstrated effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial potential.

CompoundMIC (µM)Target Organisms
5b0.56–12.50Bacillus cereus, Staphylococcus aureus
5g0.56–4.17Listeria monocytogenes
4h1.99Micrococcus flavus

These findings suggest that the compound may be effective in treating infections resistant to conventional antibiotics .

2. Antitumor Activity

The antitumor effects of this compound have been investigated through various in vitro studies. For instance, a study reported that the compound exhibited cytotoxicity against several cancer cell lines with IC50 values ranging from 83.20 μM to over 100 μM for different lines .

Cell LineIC50 (µM)
K562 (leukemia)83.20
Other lines>100

This indicates moderate cytotoxicity compared to established chemotherapeutics like doxorubicin.

3. Enzyme Inhibition

The compound has shown potential as an inhibitor for several key enzymes involved in disease processes:

  • Aldose Reductase : Implicated in diabetic complications.
  • PI3Kα : Involved in cancer cell proliferation.

Inhibition constants (Ki values) for these enzymes were determined through molecular docking studies, revealing promising interactions that could lead to therapeutic applications .

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Antimicrobial Evaluation : A recent study synthesized various derivatives and evaluated their antimicrobial properties against a range of bacteria and fungi. The most active compounds were identified based on their MIC and minimum bactericidal concentration (MBC) values .
  • In Vitro Antitumor Studies : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that while some derivatives had significant activity, others did not exhibit notable effects compared to standard treatments .

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